molecular formula C12H10F4N4O B10948227 5,7-bis(difluoromethyl)-N-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-bis(difluoromethyl)-N-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10948227
M. Wt: 302.23 g/mol
InChI Key: HQRFNJZGURURKM-UHFFFAOYSA-N
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Description

N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of difluoromethyl groups at positions 5 and 7, and an allyl group at the N2 position. The pyrazolo[1,5-a]pyrimidine core is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary depending on the desired regioselectivity. For instance, using acetic acid as the solvent tends to favor the formation of 7-difluoromethyl derivatives, while trifluoroacetic acid promotes the formation of 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl groups, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-ALLYL-5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of both difluoromethyl groups and an allyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C12H10F4N4O

Molecular Weight

302.23 g/mol

IUPAC Name

5,7-bis(difluoromethyl)-N-prop-2-enylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H10F4N4O/c1-2-3-17-12(21)7-5-9-18-6(10(13)14)4-8(11(15)16)20(9)19-7/h2,4-5,10-11H,1,3H2,(H,17,21)

InChI Key

HQRFNJZGURURKM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=NN2C(=CC(=NC2=C1)C(F)F)C(F)F

Origin of Product

United States

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